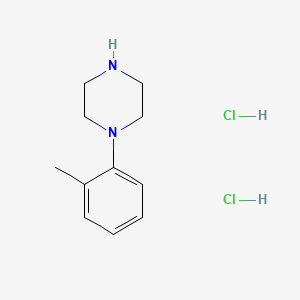

1-(o-Tolyl)piperazine dihydrochloride

Description

BenchChem offers high-quality 1-(o-Tolyl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(o-Tolyl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;;/h2-5,12H,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCENNBIPRYOJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204552 | |

| Record name | 1-(o-Tolyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55974-34-0 | |

| Record name | 1-(o-Tolyl)piperazine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055974340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(o-Tolyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(o-tolyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(o-Tolyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the primary synthetic pathways for obtaining 1-(o-tolyl)piperazine dihydrochloride, a key intermediate in the development of various pharmaceuticals, particularly in the fields of neuropharmacology and medicinal chemistry.[1] This document provides an in-depth analysis of two robust synthetic strategies: the classical alkylation of o-toluidine with bis(2-chloroethyl)amine and the modern palladium-catalyzed Buchwald-Hartwig amination. The guide offers a detailed examination of the underlying reaction mechanisms, experimental protocols with quantifiable parameters, and methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important building block.

Introduction: The Significance of 1-(o-Tolyl)piperazine

1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, is a versatile chemical scaffold widely employed in the synthesis of bioactive molecules.[1] Its unique structure, featuring a piperazine ring appended to an o-tolyl group, imparts specific physicochemical properties that are desirable in drug candidates. This compound and its derivatives are integral to the development of therapeutic agents targeting the central nervous system, including potential treatments for neurological and psychiatric disorders.[1] The dihydrochloride salt of 1-(o-tolyl)piperazine is often the preferred form for handling and formulation due to its increased stability and solubility in aqueous media.

Table 1: Physicochemical Properties of 1-(o-Tolyl)piperazine and its Dihydrochloride Salt

| Property | 1-(o-Tolyl)piperazine | 1-(o-Tolyl)piperazine Dihydrochloride |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₈Cl₂N₂ |

| Molecular Weight | 176.26 g/mol [2] | 249.18 g/mol |

| Appearance | White to off-white crystalline powder[2] | White solid |

| Melting Point | 44-48 °C[2] | >250 °C (decomposes) |

| Boiling Point | 161 °C @ 10 mmHg[2] | N/A |

| Solubility | Soluble in methanol[2] | Soluble in water |

| CAS Number | 39512-51-1[2] | 70849-60-4[3] |

Synthetic Pathways: A Comparative Analysis

The synthesis of 1-(o-tolyl)piperazine can be approached through several methodologies. This guide will focus on two of the most prevalent and practical routes: a classical approach and a modern catalytic method. The choice between these pathways often depends on factors such as available starting materials, desired scale, and tolerance to specific reaction conditions.

Pathway A: Classical Synthesis via Nucleophilic Substitution

This traditional and cost-effective method involves the direct reaction of o-toluidine with a pre-formed piperazine synthon, typically bis(2-chloroethyl)amine hydrochloride. This pathway is a variation of the well-established synthesis of N-arylpiperazines from anilines.[4][5]

2.1.1. Reaction Mechanism

The reaction proceeds through a double nucleophilic substitution. The primary amine of o-toluidine initially displaces one of the chloro groups of bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloro group, forming the piperazine ring. The reaction is typically carried out at elevated temperatures to overcome the activation energy of the C-N bond formation.

2.1.2. Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Toluidine | C₇H₉N | 107.15 | 10.7 g | 0.1 |

| Bis(2-chloroethyl)amine hydrochloride | C₄H₁₀Cl₃N | 178.49 | 17.8 g | 0.1 |

| Diethylene glycol monomethyl ether | C₅H₁₂O₃ | 120.15 | 100 mL | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 25.2 g | 0.3 |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | As needed | - |

| Isopropanol | C₃H₈O | 60.10 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-toluidine (10.7 g, 0.1 mol), bis(2-chloroethyl)amine hydrochloride (17.8 g, 0.1 mol), sodium bicarbonate (25.2 g, 0.3 mol), and diethylene glycol monomethyl ether (100 mL).

-

Heat the reaction mixture to reflux (approximately 194 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 1-(o-tolyl)piperazine free base.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

For the preparation of the dihydrochloride salt, dissolve the purified free base in isopropanol.

-

Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid in isopropanol until the pH is acidic.

-

The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

2.1.3. Causality of Experimental Choices

-

Solvent: Diethylene glycol monomethyl ether is chosen for its high boiling point, which allows the reaction to be conducted at the necessary high temperatures to drive the nucleophilic substitution and cyclization.

-

Base: Sodium bicarbonate is a mild base used to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the aniline and facilitating its nucleophilic attack.

-

Purification: Vacuum distillation is an effective method for purifying the liquid free base, while conversion to the dihydrochloride salt and subsequent recrystallization can further enhance purity.

Pathway B: Modern Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[6][7] This method offers a more versatile and often higher-yielding alternative to the classical approach, particularly for sterically hindered substrates. In this context, it involves the coupling of an aryl halide (o-bromotoluene or o-chlorotoluene) with piperazine.

2.2.1. Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

2.2.2. Experimental Protocol

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| o-Bromotoluene | C₇H₇Br | 171.04 | 17.1 g | 0.1 |

| Piperazine | C₄H₁₀N₂ | 86.14 | 12.9 g | 0.15 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 458 mg | 0.0005 |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | C₃₉H₅₃P | 564.81 | 565 mg | 0.001 |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | 13.4 g | 0.14 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 200 mL | - |

| Hydrochloric Acid (in diethyl ether) | HCl | 36.46 | As needed | - |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (458 mg, 0.0005 mol), XPhos (565 mg, 0.001 mol), and sodium tert-butoxide (13.4 g, 0.14 mol).

-

Add piperazine (12.9 g, 0.15 mol) and anhydrous toluene (200 mL) to the flask.

-

Finally, add o-bromotoluene (17.1 g, 0.1 mol) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude 1-(o-tolyl)piperazine.

-

Purify the crude product via column chromatography on silica gel.

-

To form the dihydrochloride salt, dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the solid by filtration, wash with fresh diethyl ether, and dry under vacuum.

2.2.3. Causality of Experimental Choices

-

Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is crucial for efficient oxidative addition and reductive elimination, especially with less reactive aryl chlorides or sterically hindered substrates.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the piperazine, facilitating its entry into the catalytic cycle.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential to prevent catalyst deactivation and ensure high yields.

Visualization of Synthetic Pathways

Classical Synthesis Workflow

Caption: Workflow for the classical synthesis of 1-(o-Tolyl)piperazine dihydrochloride.

Buchwald-Hartwig Amination Workflow

Caption: Workflow for the Buchwald-Hartwig synthesis of 1-(o-Tolyl)piperazine dihydrochloride.

Product Characterization and Validation

The identity and purity of the synthesized 1-(o-tolyl)piperazine dihydrochloride should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. For 1-(4-chlorophenyl)piperazine dihydrochloride, a related compound, the aromatic protons typically appear in the range of δ 7.0-7.4 ppm, while the piperazine protons appear as multiplets around δ 3.4 ppm in D₂O.[8] Similar shifts would be expected for the o-tolyl derivative, with an additional singlet for the methyl group around δ 2.3 ppm.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic peaks for N-H stretching of the protonated amine and C-H stretching of the aromatic and aliphatic groups would be expected.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the free base would show a molecular ion peak (M⁺) at m/z 176.26.

-

Melting Point Analysis: A sharp melting point range for the dihydrochloride salt is indicative of high purity.

Safety Considerations

-

Bis(2-chloroethyl)amine hydrochloride is a nitrogen mustard and a hazardous substance. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

o-Toluidine is toxic and a suspected carcinogen. It should also be handled with appropriate PPE in a fume hood.

-

Sodium tert-butoxide is a strong base and is corrosive. It is also moisture-sensitive. Handle in a dry, inert atmosphere.

-

Palladium catalysts can be flammable and toxic. Handle with care.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This technical guide has detailed two reliable and scalable synthetic pathways for the preparation of 1-(o-tolyl)piperazine dihydrochloride. The classical approach offers a cost-effective route, while the Buchwald-Hartwig amination provides a more modern and often more efficient alternative, particularly for challenging substrates. The choice of method will depend on the specific needs and resources of the laboratory. By following the detailed protocols and considering the underlying chemical principles and safety precautions outlined in this guide, researchers and drug development professionals can confidently synthesize this valuable pharmaceutical intermediate for their research and development endeavors.

References

-

PubChem. 1-(o-Tolyl)piperazine hydrochloride. [Link]

-

ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

- Google Patents.

-

Organic Syntheses. 1-benzylpiperazine. [Link]

-

MDPI. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

- Google Patents.

-

ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]

-

SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]

-

MDPI. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

-

Arkivoc. Synthesis of the piperazine subunit of Indinavir. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

RSC Publishing. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

- 1. Piperazine synthesis [organic-chemistry.org]

- 2. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 1-(o-Tolyl)piperazine Hydrochloride | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. 1-(4-Chlorophenyl)piperazine dihydrochloride(38869-46-4) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(o-Tolyl)piperazine Dihydrochloride

Introduction: A Versatile Scaffold in Modern Drug Discovery

1-(o-Tolyl)piperazine and its dihydrochloride salt represent a class of molecules that, while seemingly straightforward in structure, are pivotal in the landscape of medicinal chemistry and neuropharmacology. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold. Its unique conformational flexibility and basicity make it an ideal building block for introducing desirable pharmacokinetic properties, such as improved aqueous solubility and the ability to cross the blood-brain barrier.[1][2] The addition of an o-tolyl group to one of the piperazine nitrogens introduces specific steric and electronic features that modulate the molecule's interaction with biological targets.

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(o-Tolyl)piperazine Dihydrochloride. It is intended for researchers, scientists, and drug development professionals who utilize this compound as a key intermediate or starting material. The information presented herein is synthesized from established literature and supplier technical data, offering both foundational knowledge and practical insights for laboratory applications.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. 1-(o-Tolyl)piperazine Dihydrochloride is the acid salt form of the free base, 1-(o-Tolyl)piperazine. The dihydrochloride form is often preferred in research and development due to its enhanced stability and solubility in aqueous media, which is a direct consequence of the protonation of the two basic nitrogen atoms of the piperazine ring.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| Chemical Name | 1-(2-Methylphenyl)piperazine dihydrochloride | [4] |

| Synonyms | 1-(o-Tolyl)piperazine dihydrochloride, N-(2-Methylphenyl)piperazine dihydrochloride | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂ · 2HCl | [4] |

| Molecular Weight | 249.18 g/mol | [4] |

| CAS Number | 55974-34-0 | [5] |

| PubChem CID | 12227895 | [5] |

| InChIKey | NCENNBIPRYOJSP-UHFFFAOYSA-N | [4] |

The structure consists of a piperazine ring attached via one of its nitrogen atoms to the ortho position of a toluene molecule. The two hydrochloride counter-ions are associated with the protonated nitrogen atoms.

Caption: 2D structure of 1-(o-Tolyl)piperazine with associated dihydrochloride.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and formulation characteristics. For 1-(o-Tolyl)piperazine Dihydrochloride, these properties are largely defined by its salt form, which contrasts with the parent free base.

Table 2: Key Physicochemical Properties

| Property | Value | Comments and Experimental Context | Source(s) |

| Appearance | White to off-white crystalline powder | Visual inspection at ambient temperature. | [6] |

| Melting Point | 44-48 °C (free base) | The dihydrochloride salt is expected to have a significantly higher melting point, likely with decomposition. For comparison, piperazine dihydrochloride decomposes at >300 °C. | [6] |

| Boiling Point | 161 °C @ 10 mmHg (free base) | Data for the free base; salts do not have a defined boiling point and will decompose at high temperatures. | [6] |

| Solubility | Dihydrochloride: Excellent in waterFree Base: Insoluble in water, soluble in methanol and other common organic solvents | The protonated nitrogens of the dihydrochloride salt form strong ion-dipole interactions with water. Quantitative data for the dihydrochloride is not readily available but is expected to be high. For reference, piperazine dihydrochloride has a solubility of 410 g/L in water at 20°C. | [3][6] |

| pKa | pKa₁ ≈ 8.5 - 9.0pKa₂ ≈ 4.0 - 4.5 (Estimated) | No direct experimental value found. Estimated based on values for 1-methylpiperazine (pKa₁=9.14, pKa₂=4.63) and 1-ethylpiperazine (pKa₁=9.20, pKa₂=4.76). The electron-donating tolyl group is expected to slightly increase the basicity of the adjacent N1 nitrogen compared to an alkyl group, while the N4 nitrogen's basicity will be similar to other N-alkyl piperazines. |

Synthesis and Chemical Reactivity

Synthetic Pathway

1-(o-Tolyl)piperazine is typically synthesized via nucleophilic substitution reactions. A common and industrially relevant approach involves the reaction of an N-arylating agent with piperazine or the reaction of a piperazine precursor with an aniline derivative. One established method is the reaction of diethanolamine with a halogenating agent (e.g., thionyl chloride or HBr) to form bis(2-haloethyl)amine in situ, which then undergoes cyclization with an aniline, in this case, o-toluidine.[7]

Caption: Generalized synthetic workflow for 1-(o-Tolyl)piperazine Dihydrochloride.

Chemical Reactivity and Stability

-

Basicity and Salt Formation: The two nitrogen atoms of the piperazine ring are basic and readily react with acids to form salts. The dihydrochloride is the fully protonated form. The relative basicity of the two nitrogens is distinct: N1, being an arylamine, is significantly less basic than N4, which is a secondary aliphatic amine. This differential reactivity is crucial for regioselective functionalization of the N4 position.

-

N-Functionalization: The secondary amine at the N4 position is a nucleophile and can undergo a variety of reactions, including alkylation, acylation, and arylation, to generate diverse derivatives. This reactivity is the cornerstone of its utility as a synthetic intermediate.[4][8]

-

Stability and Storage: The free base is noted to be air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[6] The dihydrochloride salt is significantly more stable to atmospheric oxidation and is hygroscopic. It is recommended to store it in a tightly sealed container in a dry, well-ventilated area.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of 1-(o-Tolyl)piperazine Dihydrochloride. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. For the dihydrochloride salt, spectra are typically recorded in D₂O or DMSO-d₆.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the tolyl group (typically in the 7.0-7.5 ppm region), the piperazine methylene protons (broad signals often in the 3.0-4.0 ppm region), and the methyl protons of the tolyl group (a singlet around 2.3 ppm). The N-H protons of the protonated amines will appear as broad signals, and their chemical shift can be solvent-dependent. The integration of these signals should correspond to a 4:8:3:2 (Aromatic:Piperazine:Methyl:N-H) proton ratio.

-

¹³C NMR: The spectrum will display signals for the aromatic carbons (110-150 ppm), the piperazine carbons (typically 40-55 ppm), and the methyl carbon (~17 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups. Key expected absorption bands for the dihydrochloride salt include:

-

N-H Stretch: Broad absorption in the 2400-3000 cm⁻¹ region, characteristic of secondary ammonium salts.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: Bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight. Using electrospray ionization (ESI), the spectrum will typically show the molecular ion of the free base ([M+H]⁺) at m/z 177.26.

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of the compound and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is the standard for purity analysis. Due to the basic nature of the compound, care must be taken to avoid peak tailing.

-

Protocol: Reverse-Phase HPLC for Purity

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve accurately weighed sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.

-

-

Rationale: The use of TFA as an ion-pairing agent is critical. It protonates residual silanol groups on the silica-based stationary phase, minimizing secondary interactions that cause peak tailing. The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated and eluted.

Gas Chromatography (GC)

GC can also be used, particularly for assessing the purity of the free base or for detecting volatile impurities. The dihydrochloride salt is not volatile and must be neutralized to the free base before injection or analyzed using a derivatization method.

Applications in Research and Drug Development

The primary application of 1-(o-Tolyl)piperazine Dihydrochloride is as a key building block in the synthesis of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[8]

-

Neuropharmacology: The arylpiperazine moiety is a well-known pharmacophore that interacts with various neurotransmitter receptors, including serotonin (5-HT) and dopamine (D) receptors. This makes it a valuable scaffold for developing:

-

Antidepressants: As precursors to serotonin reuptake inhibitors (SSRIs) and 5-HT receptor modulators.

-

Antipsychotics: In the design of atypical antipsychotics that target D₂ and 5-HT₂ₐ receptors.

-

Anxiolytics: For the development of non-benzodiazepine anxiolytic agents.[8]

-

The o-tolyl group provides a specific steric and electronic profile that can fine-tune the selectivity and affinity of the final drug molecule for its target receptor, an essential aspect of modern lead optimization strategies.

Safety and Handling

As a laboratory chemical, proper handling of 1-(o-Tolyl)piperazine Dihydrochloride is essential to ensure personnel safety.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | [5] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

1-(o-Tolyl)piperazine Dihydrochloride is a compound of significant interest due to its foundational role in the synthesis of a wide array of neuropharmacological agents. Its physicochemical properties, particularly the enhanced aqueous solubility and stability of the dihydrochloride salt, make it a practical and versatile intermediate for drug discovery and development. A thorough understanding of its chemical identity, reactivity, analytical profile, and safety precautions, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

ResearchGate. (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. Retrieved from [Link]

-

PubChem. (n.d.). 1-(o-Tolyl)piperazine Hydrochloride. CID 12227895. Retrieved from [Link]

-

Dove Medical Press. (n.d.). Supplementary materials. Retrieved from [Link]

-

NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2022). Piperazine-1,4-diol (PipzDiol): synthesis, stereodynamics and assembly of supramolecular hydrogen-bonded 2D networks. Retrieved from [Link]

-

Automated Topology Builder (ATB). (n.d.). Piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of piperazine, arginine and piperazine + arginine based composite membranes. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-(O-TOLYL)PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Retrieved from [Link]

-

Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Supporting Information for Salicylaldehyde derived piperazine functionalized hydrazone ligand-based Pt(II) complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. China 1-(o-Tolyl)piperazine hydrochloride | 70849-60-4 supplier [chemnet.com]

- 3. chemscene.com [chemscene.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 1-(o-Tolyl)piperazine Hydrochloride | C11H17ClN2 | CID 12227895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(o-Tolyl)piperazine | 39512-51-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. cscanada.net [cscanada.net]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1-(o-Tolyl)piperazine Dihydrochloride: From Discovery to Modern Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(o-Tolyl)piperazine dihydrochloride, a versatile arylpiperazine derivative that has served as a valuable scaffold in neuropharmacology and medicinal chemistry. Delving into its historical context, synthesis, and multifaceted pharmacological profile, this document serves as a critical resource for researchers engaged in the study of serotonergic and dopaminergic systems. We will explore its mechanism of action, supported by quantitative binding and functional data, and provide detailed experimental protocols for its synthesis and analysis. This guide is intended to equip scientists and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize 1-(o-Tolyl)piperazine in their research endeavors.

Introduction: The Rise of Arylpiperazines in Neuropharmacology

The journey into the therapeutic potential of arylpiperazines began in the mid-20th century, emerging from the burgeoning field of psychopharmacology. The discovery of chlorpromazine in the 1950s marked a turning point in the treatment of psychiatric disorders and ignited a fervent search for novel psychoactive compounds.[1] Within this fertile scientific landscape, the arylpiperazine moiety quickly gained recognition as a "privileged scaffold".[2] This is due to its structural versatility and its ability to interact with a range of aminergic G protein-coupled receptors (GPCRs), particularly those of the serotonin (5-HT) and dopamine (D) systems, which are central to mood, cognition, and motor control.[3]

Early research into arylpiperazines laid the groundwork for the development of a diverse array of therapeutic agents, including antipsychotics, antidepressants, and anxiolytics.[4] These compounds are typically characterized by a piperazine ring linked to an aromatic group, with further modifications at the N4 position of the piperazine ring modulating their pharmacological activity.[2] 1-(o-Tolyl)piperazine, also known as 1-(2-methylphenyl)piperazine, represents a foundational structure within this class of compounds.[5] Its early exploration as a research chemical has provided valuable insights into the structure-activity relationships (SAR) of arylpiperazines and their interactions with neurotransmitter receptors.[6] This guide will provide an in-depth exploration of this seminal compound.

Discovery and Historical Context

The synthesis of N-arylpiperazines, including 1-(o-tolyl)piperazine, can be traced back to the early to mid-20th century. While a specific singular "discovery" paper for 1-(o-tolyl)piperazine is not prominently documented in modern databases, the foundational work on the synthesis of N-arylpiperazines was extensively carried out by researchers such as C. B. Pollard and his contemporaries in the 1930s and 1940s. Their systematic exploration of the reactions of aromatic amines with di(β-chloroethyl)amine and related compounds laid the chemical groundwork for the creation of a wide array of N-substituted piperazines.

The initial interest in these compounds was largely from a chemical standpoint. However, with the dawn of the psychopharmacological era, these existing chemical entities became prime candidates for screening for central nervous system (CNS) activity. The tolylpiperazine isomers, including the ortho, meta, and para-substituted compounds, were among the many arylpiperazines synthesized and subsequently evaluated for their pharmacological effects. These early screening programs were often broad in scope, seeking to identify compounds with sedative, stimulant, or other psychoactive properties. While detailed public records of the very first pharmacological tests on 1-(o-tolyl)piperazine are scarce, it is within this historical context of systematic synthesis and broad pharmacological screening that the compound emerged as a tool for understanding the pharmacology of arylpiperazines.

Synthesis of 1-(o-Tolyl)piperazine Dihydrochloride

The synthesis of 1-(o-tolyl)piperazine is a classic example of N-arylation of a secondary amine. The most common and straightforward method involves the reaction of piperazine with an activated o-tolyl halide. The resulting free base is then converted to the more stable and water-soluble dihydrochloride salt.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process: N-arylation followed by salt formation.

Caption: General workflow for the synthesis of 1-(o-Tolyl)piperazine Dihydrochloride.

Detailed Experimental Protocol: N-Arylation of Piperazine

This protocol describes a common laboratory-scale synthesis of 1-(o-tolyl)piperazine.

Materials:

-

Piperazine (anhydrous)

-

o-Chlorotoluene

-

Sodium carbonate (Na₂CO₃)

-

Toluene (anhydrous)

-

Hydrochloric acid (HCl) in isopropanol or diethyl ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine piperazine (2 equivalents), o-chlorotoluene (1 equivalent), and sodium carbonate (1.5 equivalents) in anhydrous toluene.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Wash the filter cake with toluene.

-

Extraction: Combine the filtrate and washes and extract with dilute hydrochloric acid (e.g., 1 M HCl). This will move the basic piperazine products into the aqueous layer.

-

Basification: Separate the aqueous layer and basify with a strong base (e.g., 50% NaOH solution) until the pH is >12. This will precipitate the 1-(o-tolyl)piperazine free base.

-

Isolation of Free Base: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(o-tolyl)piperazine as an oil or low-melting solid.

-

Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent (e.g., hexanes).

Dihydrochloride Salt Formation

-

Dissolution: Dissolve the purified 1-(o-tolyl)piperazine free base in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

-

Acidification: Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (2.2 equivalents) to the stirred solution of the free base.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum to yield 1-(o-tolyl)piperazine dihydrochloride as a white to off-white solid.

Physicochemical and Analytical Profile

A thorough understanding of the physicochemical properties and a reliable analytical methodology are essential for the accurate study of 1-(o-tolyl)piperazine dihydrochloride.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [7] |

| Molecular Weight | 249.18 g/mol | [7] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | >250 °C (decomposes) | |

| Solubility | Soluble in water and methanol | [8] |

| CAS Number | 70849-60-4 | [7] |

Analytical Methods

The purity and identity of 1-(o-tolyl)piperazine dihydrochloride can be confirmed using a variety of standard analytical techniques.

A reversed-phase HPLC method is suitable for the analysis of 1-(o-tolyl)piperazine.

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 254 nm.

-

Expected Retention Time: Dependent on the specific gradient, but typically in the range of 5-15 minutes.

GC-MS is a powerful tool for the identification of 1-(o-tolyl)piperazine, typically after conversion to its free base form.[9]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Injection: Split/splitless, with the sample dissolved in a suitable solvent like methanol or dichloromethane.

-

Oven Program: A temperature gradient from approximately 100 °C to 280 °C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The resulting mass spectrum will show a characteristic fragmentation pattern, including the molecular ion (m/z 176 for the free base) and key fragments.

Pharmacological Profile and Mechanism of Action

1-(o-Tolyl)piperazine exerts its pharmacological effects primarily through its interaction with serotonin and dopamine receptors.[5] Its specific binding profile dictates its overall impact on central nervous system function.

Receptor Binding Affinities

While a comprehensive binding profile for 1-(o-tolyl)piperazine at a wide range of receptors is not extensively published in a single source, data from various studies on arylpiperazines allow for an inferred profile. It is generally understood to have moderate to high affinity for several serotonin and dopamine receptor subtypes. The following table compiles representative affinity (Ki) values for closely related arylpiperazine analogs to provide context. It is important to note that the substitution on the tolyl ring (ortho, meta, or para) can significantly influence binding affinity and selectivity.

| Receptor Subtype | Representative Ki (nM) for Arylpiperazine Analogs | Reference(s) |

| Serotonin 5-HT₁A | 1 - 100 | [7] |

| Serotonin 5-HT₂A | 10 - 500 | [8] |

| Serotonin 5-HT₂C | 10 - 200 | [8] |

| Dopamine D₂ | 50 - 1000 | [3][10] |

| Dopamine D₃ | 1 - 100 | [10] |

Note: These are representative ranges for the arylpiperazine class, and specific values for 1-(o-tolyl)piperazine may vary. Further dedicated binding studies are required for a precise profile.

Mechanism of Action

The mechanism of action of 1-(o-tolyl)piperazine is complex and involves its interaction with multiple receptor systems. Based on the pharmacology of related arylpiperazines, it is likely a mixed agonist/antagonist at various serotonin and dopamine receptors.

Caption: Putative mechanism of action of 1-(o-Tolyl)piperazine at a monoaminergic synapse.

-

Serotonin System: Many arylpiperazines exhibit partial agonism at 5-HT₁A autoreceptors, which can lead to a reduction in serotonin synthesis and release. At postsynaptic 5-HT₂A and 5-HT₂C receptors, they often act as antagonists or inverse agonists. This mixed profile is a hallmark of many atypical antipsychotic and antidepressant medications.

-

Dopamine System: 1-(o-Tolyl)piperazine and related compounds typically display antagonist activity at D₂-like dopamine receptors (D₂, D₃, and D₄). The affinity is generally higher for D₃ than for D₂ receptors.[10] This antagonism is a key mechanism for the antipsychotic effects of many drugs.

The overall in vivo effect of 1-(o-tolyl)piperazine is a complex interplay of these actions at different receptors, resulting in a modulation of serotonergic and dopaminergic neurotransmission in various brain regions.

In Vivo Pharmacology and Potential Applications

While 1-(o-tolyl)piperazine itself is primarily a research chemical, its pharmacological profile has informed the development of numerous clinically used drugs. In vivo studies in animal models with related arylpiperazines have demonstrated a range of effects consistent with their receptor binding profiles.

-

Antipsychotic-like Activity: Due to its likely D₂ receptor antagonism, compounds with a similar profile often reduce hyperlocomotion induced by dopamine agonists like amphetamine and show efficacy in animal models of psychosis.

-

Anxiolytic and Antidepressant-like Effects: The interaction with 5-HT₁A and 5-HT₂C receptors is a key mechanism for anxiolytic and antidepressant drugs. Arylpiperazines often show positive results in animal models of anxiety (e.g., elevated plus maze) and depression (e.g., forced swim test).

-

Cognitive Effects: The modulation of both serotonin and dopamine systems can have significant effects on cognitive function. The specific effects of 1-(o-tolyl)piperazine on learning and memory would require dedicated in vivo studies.

The primary application of 1-(o-tolyl)piperazine in modern research is as a lead compound or a reference standard in the development of novel CNS-active drugs.[5] Its relatively simple structure allows for systematic modifications to explore the SAR of arylpiperazines and to optimize affinity, selectivity, and pharmacokinetic properties for desired therapeutic targets.

Conclusion and Future Directions

1-(o-Tolyl)piperazine dihydrochloride holds a significant place in the history and ongoing development of neuropharmacology. As a foundational arylpiperazine, its study has contributed to our understanding of how small molecules can modulate complex neurotransmitter systems. This technical guide has provided a comprehensive overview of its discovery, synthesis, and pharmacological profile, intended to serve as a valuable resource for the scientific community.

Future research involving 1-(o-tolyl)piperazine and its derivatives will likely focus on several key areas:

-

Receptor Subtype Selectivity: The development of analogs with higher selectivity for specific serotonin or dopamine receptor subtypes will enable a more precise dissection of the roles of these receptors in health and disease.

-

Functional Selectivity (Biased Agonism): Exploring how modifications to the 1-(o-tolyl)piperazine scaffold can lead to biased agonism, where a ligand preferentially activates certain downstream signaling pathways of a receptor, could lead to the development of drugs with improved efficacy and reduced side effects.

-

Novel Therapeutic Targets: While the focus has been on serotonin and dopamine receptors, the arylpiperazine scaffold may have utility in targeting other GPCRs or even other classes of proteins.

By building upon the foundational knowledge of compounds like 1-(o-tolyl)piperazine, medicinal chemists and pharmacologists can continue to design and develop the next generation of safer and more effective treatments for a wide range of neurological and psychiatric disorders.

References

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]

-

1-(o-Tolyl)piperazine Hydrochloride. PubChem. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2005). PubMed. [Link]

-

Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PMC. [Link]

-

Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. ResearchGate. [Link]

-

Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. (1989). European Journal of Pharmacology. [Link]

-

In vivo microdialysis to determine the relative pharmacokinetics of drugs. (1996). PubMed. [Link]

-

Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. (1996). PubMed. [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. (2013). PubMed. [Link]

-

Bioactive conformation of 1-arylpiperazines at central serotonin receptors. (1985). PubMed. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). PubMed. [Link]

-

Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. (1987). PubMed. [Link]

-

Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2010). PubMed. [Link]

-

History of Psychopharmacology. (2019). PubMed. [Link]

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). MDPI. [Link]

-

The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model. (2011). Pharmacologia. [Link]

-

Amides from Piper capense with CNS Activity – A Preliminary SAR Analysis. (2015). MDPI. [Link]

-

5-HT2A Receptors: Pharmacology and Functional Selectivity. (2022). ResearchGate. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). MDPI. [Link]

-

Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. (2021). ACS Publications. [Link]

-

5-HT2A receptors: Pharmacology and functional selectivity. PMC. [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). PubMed. [Link]

-

N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. (2001). PubMed. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

-

Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. [Link]

-

Synthesis and anticonvulsant activity of some piperazine derivatives. (2004). PubMed. [Link]

-

Combined In Vivo Microdialysis and PET Studies to Validate [ 11 C]Yohimbine Binding as a Marker of Noradrenaline Release. (2023). MDPI. [Link]

-

Effect of Piperazine Dithioctate on the Oral Pharmacokinetics of Glimepiride in Rats. (2015). Biol Pharm Bull. [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

-

Synthesis and structure-activity relationships of a new model of arylpiperazines. 3.1 2-[omega-(4-arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: study of the influence of the terminal amide fragment on 5-HT1A affinity/selectivity. (1997). PubMed. [Link]

-

In vivo microdialysis and thermospray tandem mass spectrometry of the dopamine uptake blocker 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)-piper azine (GBR-12909). (1990). PubMed. [Link]

-

Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. (2020). New Journal of Chemistry. [Link]

-

OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat. (2006). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Activity of 1-(o-Tolyl)piperazine Dihydrochloride

Introduction

1-(o-Tolyl)piperazine dihydrochloride is a member of the arylpiperazine class of compounds, a chemical scaffold of significant interest in neuroscience and medicinal chemistry.[1] Arylpiperazines are core components of numerous psychoactive drugs, primarily due to their ability to interact with various neurotransmitter receptors, particularly those in the serotonergic and dopaminergic systems. This guide provides a comprehensive overview of the known and potential biological activities of 1-(o-Tolyl)piperazine dihydrochloride, its relevance as a metabolite, and the experimental frameworks used to characterize its pharmacological profile. While it is recognized as a key intermediate in the synthesis of anti-anxiety and antidepressant medications, detailed public-domain data on its specific biological activity is limited.[1] Therefore, this document will also serve as a methodological guide for researchers aiming to elucidate its precise mechanisms of action.

Pharmacological Landscape of Arylpiperazines

The arylpiperazine moiety is a privileged structure in neuropharmacology, conferring affinity for a range of G-protein coupled receptors (GPCRs). The nature of the aryl substituent and any additional modifications to the piperazine ring dictate the receptor binding profile and functional activity.

Serotonergic Activity

Arylpiperazines are well-documented ligands for various serotonin (5-HT) receptor subtypes. Many compounds in this class exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, acting as agonists, partial agonists, or antagonists. The interaction with these receptors is fundamental to the therapeutic effects of many antidepressants and anxiolytics. For instance, agonism at 5-HT1A receptors is a common mechanism for anxiolytic and antidepressant drugs.

Dopaminergic Activity

In addition to their serotonergic effects, many arylpiperazines interact with dopamine receptors, particularly the D2-like family (D2, D3, and D4). This dual serotonergic and dopaminergic activity is a hallmark of several atypical antipsychotic medications, contributing to their efficacy in treating a broad spectrum of symptoms with a reduced risk of extrapyramidal side effects compared to typical antipsychotics.

1-(o-Tolyl)piperazine as a Metabolite of Trazodone

1-(o-Tolyl)piperazine is a known metabolite of the antidepressant drug trazodone. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form its active metabolite, m-chlorophenylpiperazine (m-CPP), and other metabolites including, though less prominently discussed in the context of its primary pharmacology, o-tolylpiperazine. The pharmacological activity of trazodone's metabolites can contribute to its overall therapeutic effect and side-effect profile. While the activity of m-CPP is well-characterized, the specific contribution of 1-(o-Tolyl)piperazine to the clinical effects of trazodone is an area requiring further investigation.

Characterizing the Biological Activity: A Methodological Approach

To fully understand the biological activity of 1-(o-Tolyl)piperazine dihydrochloride, a systematic series of in vitro and in vivo experiments are necessary. The following sections outline the key experimental workflows.

In Vitro Characterization

1. Receptor Binding Affinity:

The initial step in characterizing a novel compound is to determine its binding affinity for a panel of relevant receptors. Radioligand binding assays are the gold standard for this purpose.

-

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(o-Tolyl)piperazine dihydrochloride for a panel of serotonin and dopamine receptors.

-

Protocol: Radioligand Binding Assay

-

Preparation of Cell Membranes: Obtain cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2). Culture the cells and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in an assay buffer.

-

Competition Binding: In a multi-well plate, combine the cell membrane preparation, a known concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of 1-(o-Tolyl)piperazine dihydrochloride.

-

Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the cell membranes with the bound radioligand.

-

Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Hypothetical Receptor Binding Affinity Profile of 1-(o-Tolyl)piperazine Dihydrochloride

| Receptor Subtype | Radioligand | Ki (nM) |

| 5-HT1A | [3H]-8-OH-DPAT | Value to be determined |

| 5-HT2A | [3H]-Ketanserin | Value to be determined |

| 5-HT2C | [3H]-Mesulergine | Value to be determined |

| D2 | [3H]-Spiperone | Value to be determined |

| D3 | [3H]-7-OH-DPAT | Value to be determined |

| D4 | [3H]-Nemonapride | Value to be determined |

| SERT | [3H]-Citalopram | Value to be determined |

| DAT | [3H]-WIN 35,428 | Value to be determined |

| NET | [3H]-Nisoxetine | Value to be determined |

Note: This table presents a template for organizing experimentally determined data.

2. Functional Activity:

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. Functional assays measure the cellular response following receptor activation or blockade.

-

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) and efficacy of 1-(o-Tolyl)piperazine dihydrochloride at its target receptors.

-

Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (e.g., cAMP Assay for Gi/o-coupled receptors like 5-HT1A)

-

Cell Culture: Use a cell line expressing the receptor of interest (e.g., CHO-K1 cells stably expressing human 5-HT1A).

-

Assay Principle: The 5-HT1A receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Experimental Procedure:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

-

Add varying concentrations of 1-(o-Tolyl)piperazine dihydrochloride to the wells.

-

Incubate for a specified time.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

-

-

Data Analysis: Plot the cAMP concentration against the log of the compound concentration. For an agonist, this will be a dose-dependent decrease in cAMP. For an antagonist, the assay would be run in the presence of a known agonist, and the antagonist's ability to reverse the agonist effect would be measured. Calculate the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

-

Diagram 1: General GPCR Signaling Pathway

Caption: A simplified workflow of G-protein coupled receptor signaling.

In Vivo Evaluation

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.

1. Neurotransmitter Level Monitoring:

Microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of freely moving animals.

-

Objective: To investigate the effect of 1-(o-Tolyl)piperazine dihydrochloride administration on the extracellular concentrations of serotonin and dopamine in relevant brain regions (e.g., prefrontal cortex, striatum).

-

Protocol: In Vivo Microdialysis

-

Surgical Implantation: Anesthetize a rodent (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Collect the dialysate samples at regular intervals.

-

Drug Administration: After collecting baseline samples, administer 1-(o-Tolyl)piperazine dihydrochloride (e.g., via intraperitoneal injection).

-

Sample Analysis: Analyze the collected dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and plot them over time.

-

Diagram 2: Experimental Workflow for In Vivo Microdialysis

Caption: A stepwise representation of an in vivo microdialysis experiment.

2. Behavioral Assays:

A battery of behavioral tests can be used to assess the psychoactive properties of the compound.

-

Objective: To evaluate the effects of 1-(o-Tolyl)piperazine dihydrochloride on behaviors relevant to anxiety, depression, and psychosis in rodent models.

-

Examples of Behavioral Models:

-

Elevated Plus Maze: To assess anxiolytic or anxiogenic effects.

-

Forced Swim Test: To evaluate potential antidepressant activity.

-

Prepulse Inhibition of the Acoustic Startle Reflex: To screen for antipsychotic-like properties.

-

Locomotor Activity: To measure stimulant or sedative effects.

-

Conclusion

1-(o-Tolyl)piperazine dihydrochloride, as a member of the pharmacologically significant arylpiperazine class and a metabolite of trazodone, warrants a thorough investigation of its biological activity. The methodologies outlined in this guide provide a robust framework for elucidating its receptor binding profile, functional activity, and in vivo effects. Such studies are crucial for understanding its potential therapeutic applications and its contribution to the pharmacology of its parent compound. The data generated from these experiments will be invaluable to researchers in drug discovery and development, providing a clearer picture of the role of this compound in neuropharmacology.

References

-

Huff, J. R., King, S. W., Saari, W. S., Springer, J. P., Martin, G. E., & Williams, M. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry, 28(7), 945–948. [Link]

Sources

An In-depth Technical Guide to 1-(o-Tolyl)piperazine Dihydrochloride for Research Applications

Introduction: Unveiling the Potential of a Key Arylpiperazine Scaffold

1-(o-Tolyl)piperazine dihydrochloride, a member of the arylpiperazine class of compounds, represents a significant molecular scaffold in the landscape of neuropharmacology and medicinal chemistry. Arylpiperazines are recognized as "privileged scaffolds" due to their versatile and modular structure, which allows for modifications that can fine-tune their potency, selectivity, and pharmacokinetic properties for a diverse range of molecular targets. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical properties, synthesis, pharmacology, and practical applications of 1-(o-Tolyl)piperazine dihydrochloride as a research chemical. The information presented herein is intended to facilitate a deeper understanding of this compound and to empower its effective utilization in the laboratory.

Chemical and Physical Properties: A Foundation for Experimental Design

A thorough understanding of the physicochemical properties of 1-(o-Tolyl)piperazine dihydrochloride is fundamental for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 1-(2-Methylphenyl)piperazine dihydrochloride | [1] |

| Synonyms | N-(o-Tolyl)piperazine dihydrochloride, 1-(o-Tolyl)piperazine 2HCl | [1] |

| CAS Number | 70849-60-4 | [1] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [2] |

| Molecular Weight | 249.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 44 - 48 °C (for the free base) | [1] |

| Boiling Point | 161 °C at 10 mmHg (for the free base) | [1] |

| Solubility | Soluble in water and methanol. | [1] |

| Storage Conditions | Store at 2-8°C in a cool, dry place, protected from light and moisture. | [1] |

Synthesis and Preparation: A Practical Overview

The synthesis of 1-(o-Tolyl)piperazine typically involves the reaction of o-toluidine with a suitable piperazine precursor. While various methods for the synthesis of arylpiperazines have been described, a common approach involves the nucleophilic substitution reaction between an aniline derivative and a bis(2-haloethyl)amine.[3] The resulting free base can then be converted to the dihydrochloride salt by treatment with hydrochloric acid.

A representative synthetic scheme is illustrated below:

Caption: General synthetic route for 1-(o-Tolyl)piperazine dihydrochloride.

Exemplary Synthesis Protocol

The following protocol is a generalized procedure for the synthesis of arylpiperazines and should be adapted and optimized for the specific synthesis of 1-(o-Tolyl)piperazine dihydrochloride.

Step 1: Synthesis of 1-(o-Tolyl)piperazine (Free Base)

-

To a solution of o-toluidine in a suitable high-boiling point solvent such as diethylene glycol, add bis(2-chloroethyl)amine hydrochloride.

-

The reaction mixture is heated to a high temperature (e.g., 150-180°C) for several hours.

-

The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The aqueous solution is then made basic by the addition of a strong base (e.g., sodium hydroxide) to precipitate the free base.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-(o-Tolyl)piperazine.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Formation of the Dihydrochloride Salt

-

Dissolve the purified 1-(o-Tolyl)piperazine free base in a suitable anhydrous solvent (e.g., diethyl ether or ethanol).

-

Slowly add a solution of hydrochloric acid (2 molar equivalents) in the same solvent with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-(o-Tolyl)piperazine dihydrochloride as a crystalline solid.

Pharmacology and Mechanism of Action: A Focus on Aminergic GPCRs

Arylpiperazines, including 1-(o-Tolyl)piperazine, are well-established ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors. These receptors play crucial roles in regulating a wide array of physiological and pathological processes in the central nervous system (CNS).

The interaction of arylpiperazines with these receptors is a key area of research in the development of treatments for psychiatric and neurological disorders.[4] The general pharmacophore for arylpiperazine binding to aminergic GPCRs involves the protonated nitrogen of the piperazine ring forming an ionic bond with a conserved aspartate residue in the third transmembrane domain of the receptor.[5] The aryl group, in this case, the o-tolyl moiety, typically binds in a hydrophobic pocket within the receptor.

Caption: Conceptual diagram of 1-(o-Tolyl)piperazine interacting with an aminergic GPCR.

Pharmacokinetics and Metabolism: Insights from Related Compounds

The pharmacokinetic profile of 1-(o-Tolyl)piperazine is not extensively documented in the literature. However, insights can be gained from studies on the metabolism of structurally related arylpiperazine drugs like Trazodone.[6][7] Arylpiperazines generally undergo extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[6]

Common metabolic pathways for arylpiperazines include:

-

N-dealkylation: Cleavage of the substituent on the second nitrogen of the piperazine ring.

-

Aromatic hydroxylation: Addition of a hydroxyl group to the aryl ring.

-

Piperazine ring oxidation: Formation of various oxidized metabolites.

Given that 1-(o-Tolyl)piperazine is a metabolite itself, its further biotransformation is likely to involve hydroxylation of the tolyl ring and subsequent conjugation for excretion. The specific pharmacokinetic parameters such as absorption, distribution, half-life, and excretion routes for 1-(o-Tolyl)piperazine require dedicated experimental investigation.

Analytical Methodologies: Tools for Quantification and Characterization

The accurate quantification and characterization of 1-(o-Tolyl)piperazine in various matrices are crucial for research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for the analysis of piperazine derivatives.[8][9]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable approach for the quantification of 1-(o-Tolyl)piperazine.

Exemplary HPLC Parameters (to be optimized):

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3-7) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of approximately 210 nm or 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

For the analysis of 1-(o-Tolyl)piperazine in biological matrices like plasma, a sample preparation step such as protein precipitation or solid-phase extraction (SPE) is necessary to remove interfering substances.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the identification and quantification of 1-(o-Tolyl)piperazine.

Exemplary GC-MS Parameters (to be optimized):

| Parameter | Condition |

| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | A temperature gradient starting from a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure good separation. |

| MS Detector | Electron Ionization (EI) mode |

| MS Scan Mode | Full scan for identification or Selected Ion Monitoring (SIM) for quantification |

Derivatization of the secondary amine in the piperazine ring may be required to improve chromatographic peak shape and sensitivity.

Applications in Research: A Versatile Tool in Neuroscience

1-(o-Tolyl)piperazine dihydrochloride serves as a valuable research tool in several areas, primarily in neuroscience and drug discovery.

-

As a Building Block: It is a key intermediate in the synthesis of novel psychoactive compounds, including potential antidepressants, anxiolytics, and antipsychotics.[1] Its structure allows for the exploration of structure-activity relationships (SAR) by modifying the other nitrogen of the piperazine ring.

-

In Receptor Binding and Functional Assays: It can be used as a reference ligand or a tool compound to investigate the pharmacology of serotonin and dopamine receptors.[11] Researchers can use it to characterize the binding sites of novel compounds or to study the functional consequences of receptor activation or blockade.

-

In Vivo Pharmacological Studies: Administration of 1-(o-Tolyl)piperazine to animal models can be used to investigate its behavioral and physiological effects, providing insights into the roles of the targeted receptor systems in various CNS functions and disorders.[8]

Toxicology and Safety Handling: A Commitment to Laboratory Safety

1-(o-Tolyl)piperazine dihydrochloride is classified as a hazardous substance and requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.